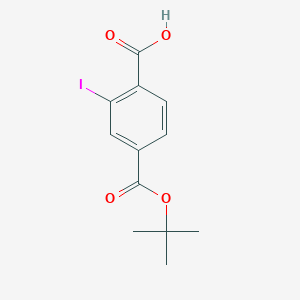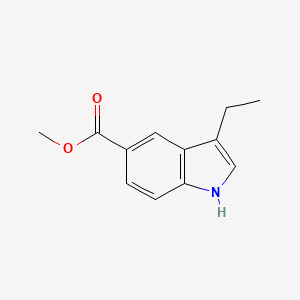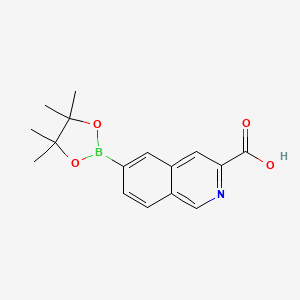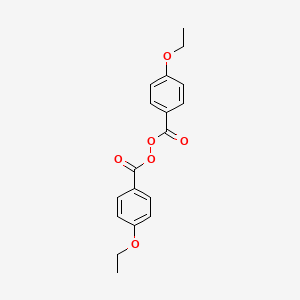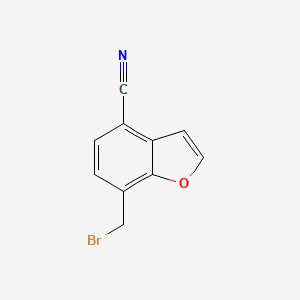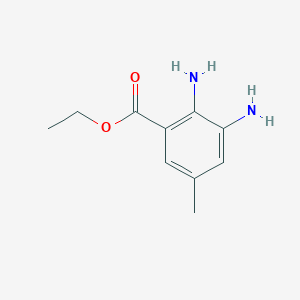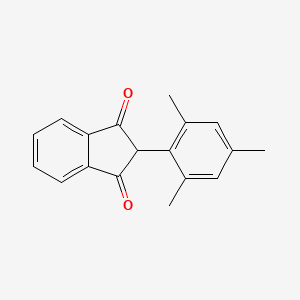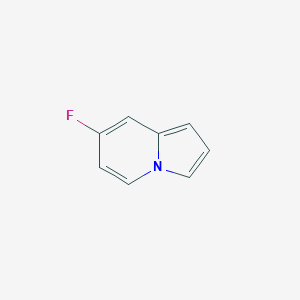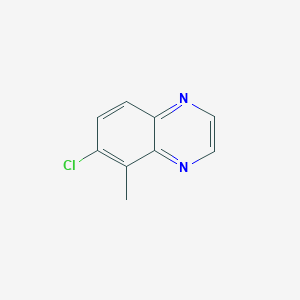
6-Chloro-5-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylquinoxaline typically involves the condensation of 2-chloroaniline with 2,3-butanedione in the presence of a catalyst. One efficient method includes using titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram levels and the catalyst is recyclable.
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as apoptosis and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with similar biological activities.
6-Chloroquinoxaline: Lacks the methyl group but shares similar properties.
5-Methylquinoxaline: Lacks the chloro group but has comparable applications.
Uniqueness: 6-Chloro-5-methylquinoxaline is unique due to the presence of both chloro and methyl groups, which enhance its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H7ClN2 |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
6-chloro-5-methylquinoxaline |
InChI |
InChI=1S/C9H7ClN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 |
InChI-Schlüssel |
USDDREHBYHCSOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC=CN=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
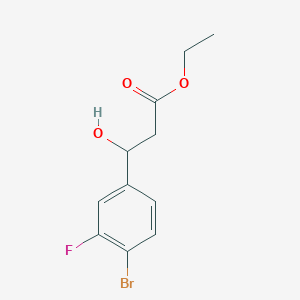
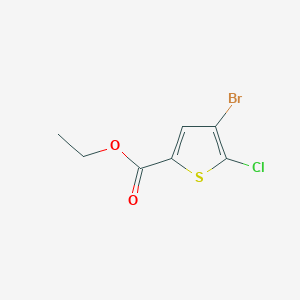
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
